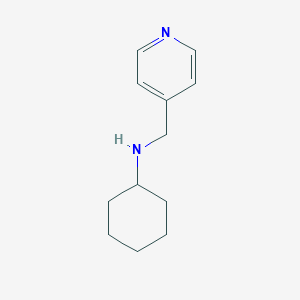

N-(pyridin-4-ylmethyl)cyclohexanamine

Description

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h6-9,12,14H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAPGRIUVWGKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355153 | |

| Record name | N-[(Pyridin-4-yl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128802-98-2 | |

| Record name | N-[(Pyridin-4-yl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine, a secondary amine with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic process, grounded in scientific principles and practical, field-proven insights. The primary focus is on the reductive amination of 4-pyridinecarboxaldehyde with cyclohexylamine, a robust and efficient method for the preparation of the target molecule. This guide delves into the mechanistic underpinnings of this transformation, offers detailed, step-by-step experimental protocols, and provides a thorough discussion of the characterization of the final product.

Introduction: The Significance of this compound

This compound is a molecule of interest in the landscape of pharmaceutical research due to its structural motifs. The pyridine ring is a common feature in a vast array of bioactive compounds, imparting desirable physicochemical properties such as aqueous solubility and the ability to participate in hydrogen bonding. The cyclohexyl group, a lipophilic moiety, can enhance a molecule's ability to cross cellular membranes. The secondary amine linkage provides a key point for further functionalization and interaction with biological targets. The combination of these structural features makes this compound a valuable building block in the synthesis of novel therapeutic agents.

The most direct and widely employed synthetic strategy for the preparation of this compound is through the reductive amination of 4-pyridinecarboxaldehyde and cyclohexylamine. This one-pot reaction is favored for its operational simplicity, high yields, and tolerance of a wide range of functional groups.

The Core Synthesis: Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two key stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.

The overall transformation for the synthesis of this compound can be depicted as follows:

Figure 1: General scheme for the reductive amination synthesis.

Mechanistic Insights

The reaction commences with the nucleophilic attack of the cyclohexylamine on the carbonyl carbon of 4-pyridinecarboxaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a Schiff base (imine). Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion. The reducing agent then delivers a hydride to the iminium carbon, yielding the final secondary amine product.

Caption: Mechanistic pathway of reductive amination.

The choice of reducing agent is critical to the success of a one-pot reductive amination. The reagent must be mild enough not to reduce the starting aldehyde but reactive enough to efficiently reduce the iminium ion intermediate. Two of the most effective and commonly used reagents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using two different, highly effective reducing agents.

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it an excellent choice for reductive amination.[2][3][4] It is less toxic than its cyanoborohydride counterpart and often provides high yields with minimal side products.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Pyridinecarboxaldehyde | 107.11 | 1.07 g | 10.0 |

| Cyclohexylamine | 99.17 | 1.09 g (1.2 mL) | 11.0 |

| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 |

| 1,2-Dichloroethane (DCE) | 98.96 | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and 1,2-dichloroethane (50 mL).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Add cyclohexylamine (1.09 g, 11.0 mmol) to the solution and stir for 20-30 minutes.

-

In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford this compound as a pale yellow oil.

Protocol 2: Synthesis using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another widely used reducing agent for reductive amination due to its selectivity for iminium ions over carbonyls at neutral to slightly acidic pH.[5][6][7]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Pyridinecarboxaldehyde | 107.11 | 1.07 g | 10.0 |

| Cyclohexylamine | 99.17 | 1.09 g (1.2 mL) | 11.0 |

| Sodium Cyanoborohydride | 62.84 | 0.75 g | 12.0 |

| Methanol | 32.04 | 50 mL | - |

| Acetic Acid (glacial) | 60.05 | ~0.6 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and cyclohexylamine (1.09 g, 11.0 mmol) in methanol (50 mL).

-

Stir the solution at room temperature and adjust the pH to approximately 6-7 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (0.75 g, 12.0 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by flash column chromatography as described in Protocol 1.

Product Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol [8] |

| Appearance | Pale yellow oil |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum for the protonated form, cyclohexyl(pyridin-4-ylmethyl)azanium, is available.[9] The expected signals for the neutral compound in CDCl₃ would be:

-

Pyridine Protons: Two doublets in the aromatic region, one for the protons ortho to the nitrogen (δ ~8.5 ppm) and one for the protons meta to the nitrogen (δ ~7.2 ppm).

-

Methylene Protons (-CH₂-): A singlet around δ 3.8 ppm.

-

Cyclohexyl Protons: A series of multiplets in the upfield region (δ ~1.0-2.5 ppm), with the proton on the carbon attached to the nitrogen appearing as a multiplet at a slightly downfield position.

-

Amine Proton (-NH-): A broad singlet that may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected chemical shifts (in CDCl₃) would be approximately:

-

Pyridine Carbons: Signals in the aromatic region (δ ~120-150 ppm), with the carbon atoms adjacent to the nitrogen appearing at the most downfield shifts.

-

Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.

-

Cyclohexyl Carbons: Signals in the aliphatic region (δ ~25-55 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[10][11][12][13][14]

-

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ for the cyclohexyl and methylene groups.

-

C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the pyridine ring.

-

C=N and C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region for the pyridine ring.

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A peak at m/z = 190.

-

Fragmentation: Characteristic fragmentation patterns would include the loss of the cyclohexyl group and cleavage at the benzylic position.[10]

-

Safety and Handling

-

4-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Cyclohexylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Triacetoxyborohydride: Moisture sensitive. Handle in a dry environment.

-

Sodium Cyanoborohydride: Highly toxic. May release hydrogen cyanide gas upon contact with acids. Handle with extreme caution in a fume hood.

-

1,2-Dichloroethane: Carcinogen. Use in a well-ventilated fume hood.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound via reductive amination of 4-pyridinecarboxaldehyde and cyclohexylamine is a reliable and efficient method. This guide provides the necessary theoretical background, detailed experimental protocols, and characterization data to enable researchers to successfully synthesize and characterize this valuable chemical building block. The choice between sodium triacetoxyborohydride and sodium cyanoborohydride will depend on the specific laboratory conditions and safety considerations, with the former being the less toxic and often preferred option. Adherence to the described protocols and safety precautions will ensure a successful and safe synthetic outcome.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexyl(pyridin-4-ylmethyl)azanium. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

The Hive Novel Discourse. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(pyridin-4-ylmethyl)aniline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

-

ResearchGate. (2025, October 17). Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles. Retrieved from [Link]

-

Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]

-

Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

-

PubChem. (n.d.). (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

-

PMC. (n.d.). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanamine, N-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Pyridinamine, N-(4-pyridinylmethylene)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanamine, N-methyl-n-propyl-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

ChemRxiv. (2024, November 21). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Retrieved from [Link]

-

PubMed. (n.d.). Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanamine, 4,4'-methylenebis-. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanamine, N-methyl-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. rsc.org [rsc.org]

- 7. redalyc.org [redalyc.org]

- 8. Hit2Lead | this compound | CAS# 128802-98-2 | MFCD00980823 | BB-5522246 [hit2lead.com]

- 9. Cyclohexyl(pyridin-4-ylmethyl)azanium | C12H19N2+ | CID 4743377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Pyridine, 4-methyl- [webbook.nist.gov]

- 12. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]

- 13. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]

- 14. Cyclohexanamine, N-methyl- [webbook.nist.gov]

N-(pyridin-4-ylmethyl)cyclohexanamine physical properties

An In-depth Technical Guide to the Physical Properties of N-(pyridin-4-ylmethyl)cyclohexanamine

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery and materials science, the journey from a synthesized molecule to a functional candidate is paved with rigorous characterization. Understanding a compound's physical properties is not a mere academic exercise; it is the foundational language that predicts its behavior, from solubility in a biological matrix to its stability on a shelf. This guide is structured not as a static data sheet, but as a dynamic workflow for the comprehensive physical characterization of this compound. We will not only present the known and predicted data but also delve into the causality behind the experimental methodologies chosen for their validation. Each protocol is designed as a self-validating system, ensuring that the data obtained is both accurate and reproducible.

Molecular Identity and Core Physicochemical Descriptors

This compound is a bifunctional molecule incorporating a saturated carbocyclic amine (cyclohexanamine) and an aromatic heterocycle (pyridine). This unique combination suggests its potential utility as a scaffold in medicinal chemistry, where the cyclohexyl group can provide lipophilicity and conformational rigidity, the secondary amine can act as a hydrogen bond donor/acceptor and a basic center, and the pyridine ring offers a polar, aromatic system capable of various intermolecular interactions.

A summary of its fundamental properties is presented below. These descriptors form the initial basis for any experimental design involving this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 128802-98-2 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1] |

| Physical Form | Liquid (at standard conditions) | [1] |

| LogP (Predicted) | 2.04 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 (aliphatic N, pyridine N) | [2] |

| Rotatable Bond Count | 3 | [2] |

Scientist's Insight: The predicted LogP value of 2.04 suggests a moderate lipophilicity, a crucial parameter for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both hydrogen bond donors and acceptors, coupled with two basic centers, indicates that its solubility and binding interactions will be highly pH-dependent.

Thermodynamic Properties: Boiling and Melting Points

Thermodynamic transition points like boiling and melting points are critical indicators of a substance's purity and the strength of its intermolecular forces. For this compound, which is a liquid at room temperature, the boiling point is the more relevant property for the free base. The melting point becomes significant when characterizing a solid salt form, a common strategy for improving the handling and stability of amine compounds.

Boiling Point Determination

Given the molecular weight and presence of hydrogen bonding, a relatively high boiling point is expected. Direct determination at atmospheric pressure may risk thermal decomposition. Therefore, vacuum distillation is the authoritative method.

Experimental Protocol: Boiling Point Determination via Vacuum Distillation

-

System Setup: Assemble a short-path distillation apparatus as illustrated in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place approximately 5-10 mL of the sample liquid into the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to a stable, desired pressure (e.g., 10 mmHg).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Data Acquisition: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Validation: The observation of a stable and narrow boiling temperature range (e.g., ±1 °C) serves as an internal validation of the sample's purity.

Caption: Workflow for pKa Determination via Titration.

Solubility

The molecule's structure suggests it will be miscible with water due to hydrogen bonding capabilities, especially at lower pH where it will be protonated. It is also expected to be soluble in a wide range of organic solvents.

Experimental Protocol: Qualitative Solubility Testing

-

Setup: Arrange a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: To each tube, add the compound dropwise (if liquid) or in small portions (if a solid salt) with agitation.

-

Observation: Observe and record whether the compound dissolves completely. Classify as "freely soluble" (>100 mg/mL), "soluble" (10-100 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL).

-

pH Dependence: For the tube with water, repeat the experiment after acidifying the water with a drop of HCl and, in a separate tube, after making it basic with a drop of NaOH solution. Observe any changes in solubility.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Expected Absorptions:

-

3350-3300 cm⁻¹: A single, medium-intensity peak corresponding to the N-H stretch of the secondary amine. [3]This distinguishes it from primary amines, which show two peaks in this region.

-

3100-3000 cm⁻¹: C-H stretching from the aromatic pyridine ring.

-

2950-2850 cm⁻¹: Strong, sharp peaks from the C-H stretching of the cyclohexyl group.

-

~1600 cm⁻¹, ~1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1250-1020 cm⁻¹: C-N stretching vibrations.

Protocol: A spectrum can be obtained by placing a single drop of the neat liquid between two NaCl or KBr plates and analyzing it with an FTIR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals (in CDCl₃, relative to TMS at 0 ppm):

-

~8.5 ppm: 2 protons, doublet, aromatic protons on pyridine adjacent to the nitrogen.

-

~7.2 ppm: 2 protons, doublet, other aromatic protons on the pyridine ring.

-

~3.8 ppm: 2 protons, singlet, methylene protons (-CH₂-) connecting the two rings.

-

~2.5-2.7 ppm: 1 proton, multiplet, the methine proton on the cyclohexyl ring attached to the nitrogen.

-

~1.0-2.0 ppm: 11 protons, broad multiplets, remaining cyclohexyl protons and the N-H proton. The N-H proton signal is often broad and can be identified by its disappearance upon shaking the sample with a drop of D₂O. [3] Expected ¹³C NMR Signals (in CDCl₃):

-

~150 ppm: 2 carbons, pyridine carbons adjacent to nitrogen.

-

~148 ppm: 1 carbon, pyridine carbon at the point of substitution.

-

~123 ppm: 2 carbons, other pyridine carbons.

-

~55-60 ppm: 1 carbon, methine carbon of the cyclohexyl ring attached to nitrogen.

-

~50-55 ppm: 1 carbon, methylene bridge carbon.

-

~25-35 ppm: 4 carbons, remaining cyclohexyl carbons.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural elucidation.

Expected Fragmentation (under Electron Impact, EI):

-

Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound. The presence of two nitrogen atoms means this peak will adhere to the nitrogen rule (an even molecular weight for an even number of nitrogens). [3]* Base Peak: The most likely fragmentation is the alpha-cleavage, breaking the bond between the methylene bridge and the pyridine ring, to form a stable pyridinium-methylene cation at m/z = 92 . An alternative alpha-cleavage could yield a cyclohexylaminium fragment.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its properties can be inferred from its constituent parts, namely cyclohexylamine and pyridine derivatives.

-

Hazard Class: Expected to be corrosive and potentially flammable, similar to other aliphatic amines. [4][5][6]* Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid contact with skin and eyes, as it is likely to be a strong irritant or corrosive. [4][6]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed.

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. [4]

References

-

Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. (2025). ResearchGate. [Link]

-

(N-Pyridin-4-ylmethylene)(N'-pyridin-2-ylmethylene) cyclohexane-1,2-diamine | C18H20N4. PubChem. [Link]

-

Cyclohexyl(pyridin-4-ylmethyl)azanium | C12H19N2+. PubChem. [Link]

-

N,4,4-trimethyl-2-pyridin-4-ylhexan-3-amine | C14H24N2. PubChem. [Link]

-

Safety Data Sheet - 4-Methyl-N'-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine. Jubilant Ingrevia. [Link]

-

N-Methylcyclohexylamine | C7H15N. PubChem. [Link]

-

N-(pyridin-4-ylmethyl)aniline | C12H12N2. PubChem. [Link]

-

Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Cheméo. [Link]

-

N-Methylpyridine-4-methylamine | C7H10N2. PubChem. [Link]

-

Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide. Molbase. [Link]

-

Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. PubMed Central. [Link]

-

cyclohexanamine - 108-91-8, C6H13N, density, melting point, boiling point. ChemSynthesis. [Link]

-

Hazardous Substance Fact Sheet - Cyclohexylamine. NJ.gov. [Link]

-

cyclohexanamine. Stenutz. [Link]

-

Cyclohexylamine. Wikipedia. [Link]

-

Cyclohexylamine (C6H13N) properties. WebQC. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- Synthesis of pharmaceutically useful pyridine derivatives.

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Cyclohexanamine, N-methyl-. NIST WebBook. [Link]

-

pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

-

Cyclohexylamine | C6H11NH2. PubChem. [Link]

-

Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Cheméo. [Link]

-

Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. PubMed. [Link]

-

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4. PubChem. [Link]

Sources

- 1. Hit2Lead | this compound | CAS# 128802-98-2 | MFCD00980823 | BB-5522246 [hit2lead.com]

- 2. Cyclohexyl(pyridin-4-ylmethyl)azanium | C12H19N2+ | CID 4743377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. nj.gov [nj.gov]

chemical structure of N-(pyridin-4-ylmethyl)cyclohexanamine

An In-Depth Technical Guide to N-(pyridin-4-ylmethyl)cyclohexanamine

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical structure, synthesis, characterization, and potential biological significance, grounded in established scientific principles and methodologies.

Introduction and Molecular Overview

This compound is a secondary amine featuring a cyclohexyl group and a pyridin-4-ylmethyl substituent attached to a central nitrogen atom. This unique combination of a flexible, saturated carbocycle (cyclohexane) and a rigid, heteroaromatic ring (pyridine) imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. The pyridine moiety can act as a hydrogen bond acceptor and a basic center, while the cyclohexyl group provides lipophilicity.[1][2] The structural arrangement allows for three rotatable bonds, granting it conformational flexibility.[1]

The exploration of such hybrid molecules is driven by the fact that both pyridine and cyclohexylamine scaffolds are prevalent in a wide range of biologically active compounds, including antimicrobial and antitumor agents.[3][4][5] Understanding the synthesis and properties of this specific structure is a foundational step for its potential application in drug discovery and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 128802-98-2 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| LogP (Computed) | 2.04 | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 3 | [1] |

| Form | Liquid | [1] |

Synthesis Pathway: Reductive Amination

The most direct and efficient method for synthesizing this compound is through a one-pot reductive amination.[6][7] This powerful reaction involves the condensation of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the target amine. This approach is favored for its high atom economy and often milder reaction conditions compared to multi-step alternatives.[8]

The synthesis can proceed via two equivalent routes:

-

Reaction of cyclohexanone with 4-(aminomethyl)pyridine.

-

Reaction of cyclohexylamine with pyridine-4-carboxaldehyde.

The choice between routes often depends on the commercial availability and cost of the starting materials. For this guide, we will detail the protocol using cyclohexanone and 4-(aminomethyl)pyridine.

Causality in Reagent Selection

The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over harsher reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[9]

-

Mildness and Selectivity: NaBH(OAc)₃ is a milder reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone. This prevents the wasteful formation of cyclohexanol as a byproduct.[9]

-

Safety: It is less toxic and easier to handle than the highly toxic sodium cyanoborohydride.[9]

-

Acid Catalysis: The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion, the species that is actually reduced.[9]

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

-

Cyclohexanone (1.0 eq)

-

4-(Aminomethyl)pyridine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Acetic Acid (AcOH) (catalytic amount, ~5 mol%)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq), 4-(aminomethyl)pyridine (1.0 eq), and anhydrous dichloromethane.

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-

Add a catalytic amount of acetic acid to the mixture.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. An exothermic reaction may be observed. Maintain the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Diagram: Synthesis Workflow

Caption: Reductive amination workflow for synthesizing the title compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. Standard analytical techniques are employed for this purpose.

Table 2: Expected Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | - Pyridine Ring: Two distinct signals in the aromatic region (δ 7.0-8.6 ppm), integrating to 2H each, corresponding to the α- and β-protons. - Methylene Bridge (-CH₂-): A singlet around δ 3.5-4.0 ppm, integrating to 2H. - Cyclohexyl Ring: A complex multiplet in the aliphatic region (δ 1.0-2.5 ppm), integrating to 11H (10H from CH₂ groups and 1H from the N-CH group). - Amine Proton (N-H): A broad singlet, often exchangeable with D₂O, integrating to 1H. |

| ¹³C NMR | - Pyridine Ring: Four signals in the aromatic region (δ 120-155 ppm). - Methylene Bridge (-CH₂-): A signal around δ 50-60 ppm. - Cyclohexyl Ring: Multiple signals in the aliphatic region (δ 25-60 ppm). |

| FT-IR (cm⁻¹) | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C-H (sp³): Strong peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹). - C-H (sp²): Weaker peaks just above 3000 cm⁻¹. - C=N, C=C (Pyridine): Peaks in the 1400-1600 cm⁻¹ region. |

| Mass Spec (ESI+) | - [M+H]⁺: A prominent peak at m/z = 191.15, corresponding to the protonated molecule (C₁₂H₁₉N₂⁺).[2] |

Potential Biological and Pharmacological Relevance

While specific biological activity for this compound is not extensively documented in public literature, its structural components are featured in numerous pharmacologically active agents. This makes it a compound of interest for screening and as a scaffold for further derivatization.

-

Pyridine Moiety: The pyridine ring is a key pharmacophore found in drugs with diverse activities, including antiviral, antimicrobial, and kinase inhibition properties.[4] Its ability to participate in hydrogen bonding and coordinate with metal ions is crucial to its biological function.

-

Cyclohexylamine Moiety: Cyclohexylamine derivatives have been investigated for various bioactivities, including as acetylcholinesterase inhibitors and antimicrobial agents.[3] The lipophilic nature of the cyclohexyl group can enhance membrane permeability and improve pharmacokinetic profiles.

-

Kinase Inhibition Analogy: Many potent kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), feature a substituted pyridine or pyrimidine ring that interacts with the hinge region of the ATP-binding pocket.[10] For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[10] The structure of this compound could conceptually serve as a fragment or starting point for designing inhibitors where the pyridine nitrogen interacts with the kinase hinge, and the cyclohexyl group occupies a hydrophobic pocket.

Diagram: Conceptual Model of Kinase Hinge Binding

Caption: Hypothetical binding mode based on known pyridine-based kinase inhibitors.

Safety, Handling, and Storage

As with any research chemical, this compound should be handled with care.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data is limited, related compounds can be harmful if swallowed and may cause skin and eye irritation.[11] A full safety assessment should be conducted before use.

References

-

ResearchGate. Direct reductive amination of cyclohexanone | Download Table. Available from: [Link]

-

PubChem. Cyclohexyl(pyridin-4-ylmethyl)azanium. National Center for Biotechnology Information. Available from: [Link]

-

Pelter, A., et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available from: [Link]

-

MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available from: [Link]

-

Synlett. Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Available from: [Link]

-

PubChem. N-(pyridin-4-ylmethyl)aniline. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available from: [Link]

-

Molbase. Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide. Available from: [Link]

-

National Institutes of Health. Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Available from: [Link]

-

PubChem. (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available from: [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

-

ResearchGate. Synthesis and in vitro biological activity of N--pyrimidinamine derivatives. Available from: [Link]

-

National Institutes of Health. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines. Available from: [Link]

-

National Institutes of Health. N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Available from: [Link]

Sources

- 1. Hit2Lead | this compound | CAS# 128802-98-2 | MFCD00980823 | BB-5522246 [hit2lead.com]

- 2. Cyclohexyl(pyridin-4-ylmethyl)azanium | C12H19N2+ | CID 4743377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine hydrochloride | C10H15ClN2 | CID 167733766 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(pyridin-4-ylmethyl)cyclohexanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-4-ylmethyl)cyclohexanamine is a secondary amine featuring a pyridine ring linked to a cyclohexyl group via a methylene bridge. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. The presence of both a lipophilic cyclohexyl ring and a hydrogen-bond accepting pyridine ring imparts amphiphilic properties to the molecule, influencing its solubility, membrane permeability, and potential for intermolecular interactions. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on practical experimental protocols and the underlying chemical principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 190.29 g/mol | [PubChem][1] |

| Molecular Formula | C₁₂H₁₈N₂ | [ChemSpider][2] |

| CAS Number | 128802-98-2 | [ChemSpider][2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. Expected to have some water solubility due to the pyridine nitrogen. | Inferred from chemical structure |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through reductive amination. This reaction involves the condensation of 4-pyridinecarboxaldehyde with cyclohexylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Caption: Reductive amination of 4-pyridinecarboxaldehyde and cyclohexylamine.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.[3]

Materials:

-

4-Pyridinecarboxaldehyde (1.0 eq)

-

Cyclohexylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply (optional, for inert atmosphere)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a clean, dry round-bottom flask, add 4-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Add cyclohexylamine (1.05 eq) to the solution at room temperature with stirring.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

-

Once imine formation is deemed complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the imine spot is no longer visible.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Self-Validating System:

-

TLC Monitoring: The progress of the reaction should be monitored at each stage. The disappearance of the starting materials and the appearance of the product spot with a different Rf value validates the reaction's progression.

-

Work-up Efficacy: The use of a basic quench (sodium bicarbonate) is crucial to neutralize any remaining acid and the borate byproducts. Successful separation of layers in the separatory funnel indicates proper quenching.

-

Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization and Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | - Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the α and β protons of the pyridine ring. - Methylene Protons: A singlet or a sharp multiplet (δ 3.5-4.0 ppm) for the -CH₂- group connecting the pyridine and cyclohexyl rings. - Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the protons on the cyclohexyl ring. - N-H Proton: A broad singlet that may be exchangeable with D₂O. |

| ¹³C NMR | - Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm). - Methylene Carbon: A signal around δ 50-60 ppm. - Cyclohexyl Carbons: Signals in the aliphatic region (δ 20-50 ppm). |

| IR Spectroscopy | - N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹. - C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹. - C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹. - C=N and C=C Stretch (pyridine): Absorptions in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 190. - Fragmentation: Characteristic fragmentation patterns including the loss of the cyclohexyl group or cleavage at the benzylic position. The nitrogen rule suggests an even molecular weight, which is consistent with the presence of two nitrogen atoms.[4] |

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive scaffold for various applications.

Medicinal Chemistry and Drug Discovery

The pyridine moiety is a common feature in many biologically active compounds and approved drugs. It can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. The cyclohexyl group provides a lipophilic anchor, which can be important for binding to hydrophobic pockets in proteins.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine ring to interact with the hinge region of the ATP-binding site. The cyclohexyl group can be modified to explore structure-activity relationships and optimize binding affinity and selectivity.[6]

-

GPCR Ligands: The combination of an aromatic, polar head (pyridine) and a bulky, non-polar tail (cyclohexyl) is a common pharmacophore for G-protein coupled receptor (GPCR) ligands.

-

Antimicrobial and Antiviral Agents: Pyridine derivatives have been extensively studied for their antimicrobial and antiviral properties.

Materials Science

The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[7] These materials have applications in gas storage, catalysis, and sensing.

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via reductive amination is a robust and scalable method. This guide has provided a detailed overview of its properties, a practical synthesis protocol, and an outlook on its potential applications. As with any chemical compound, proper safety precautions should be followed during its handling and use. Further research into the biological activities and material properties of this compound and its derivatives is warranted.

References

-

Choi, H. J., & Lee, S. W. (2016). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1635–1638. [Link]

-

PubChem. (n.d.). Cyclohexyl(pyridin-4-ylmethyl)azanium. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanamine, 4,4'-methylenebis-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (2021). Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation. Molecules, 26(23), 7293. [Link]

-

Mambanda, A., et al. (2012). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2194. [Link]

-

PubChem. (n.d.). Cyclohexyl(pyridin-4-ylmethyl)azanium. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

NIST. (n.d.). Cyclohexanamine, N-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(48), 31235-31251. [Link]

-

ResearchGate. (2022). Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. [Link]

-

NIST. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine.

-

MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6649. [Link]

Sources

- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 2. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclohexanamine, N-methyl- [webbook.nist.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for N-(pyridin-4-ylmethyl)cyclohexanamine

An In-depth Technical Guide to N-(pyridin-4-ylmethyl)cyclohexanamine: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

This compound is a secondary amine featuring both a saturated carbocyclic moiety (cyclohexane) and an aromatic heterocycle (pyridine). This unique structural combination makes it a valuable building block and scaffold in medicinal chemistry and materials science. The pyridine ring offers opportunities for hydrogen bonding, metal coordination, and π-stacking interactions, while the cyclohexyl group provides a lipophilic, three-dimensional character that can be crucial for modulating pharmacokinetic properties. This guide provides a comprehensive overview of the nomenclature, synthesis, spectroscopic characterization, potential applications, and safety considerations for this compound, intended for researchers in organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core properties. This compound is identified by a unique set of descriptors that ensure its unambiguous recognition in literature and databases.

1.1. Nomenclature and Structural Identifiers

The compound is systematically named according to IUPAC conventions, which provide a clear and precise description of its molecular architecture.[1]

-

IUPAC Name: this compound

-

CAS Number: 128802-98-2[2]

-

Molecular Formula: C₁₂H₁₈N₂[2]

-

Canonical SMILES: C1CCC(CC1)NCC2=CC=NC=C2[1]

-

InChI Key: LSAPGRIUVWGKBN-UHFFFAOYSA-N[1]

Caption: 2D structure of this compound.

1.2. Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological membranes. The data below is a compilation of computed and experimentally available values.

| Property | Value | Source |

| Molecular Weight | 190.29 g/mol | [2] |

| Monoisotopic Mass | 190.14700 g/mol | [1] |

| LogP (octanol/water) | 2.04 | [2] |

| Topological Polar Surface Area (TPSA) | 28.1 Ų | [1] |

| Number of Rotatable Bonds | 3 | [2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Form | Liquid | [2] |

Synthesis and Mechanistic Rationale

The construction of this compound is most efficiently achieved through reductive amination. This widely-used method forms the C-N bond by first creating an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction. This approach is favored for its high yields, operational simplicity, and the commercial availability of starting materials.

2.1. Proposed Synthetic Workflow: Reductive Amination

The primary strategy involves the reaction of cyclohexanone with 4-(aminomethyl)pyridine. An alternative, equally viable route is the reaction of pyridine-4-carboxaldehyde with cyclohexylamine. The choice between these pathways often depends on the cost and availability of the starting materials. Below, we detail the protocol starting from cyclohexanone.

Caption: Experimental workflow for the synthesis via reductive amination.

2.2. Detailed Experimental Protocol

-

Step 1: Imine Formation. To a solution of cyclohexanone (1.0 eq) in methanol (0.2 M), add 4-(aminomethyl)pyridine (1.05 eq). Add glacial acetic acid (0.1 eq) to catalyze the condensation. Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by TLC or GC-MS to observe the consumption of the starting materials.

-

Causality: The acidic catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of 4-(aminomethyl)pyridine. The subsequent dehydration step to form the imine is also acid-catalyzed.

-

-

Step 2: Reduction. Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

-

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the C=N double bond of the imine without affecting the pyridine ring. Portion-wise addition at low temperature is a crucial safety and control measure to manage the exothermic reaction and hydrogen gas evolution.

-

-

Step 3: Workup. Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add saturated sodium bicarbonate solution to basify the mixture and extract the product with ethyl acetate (3 x 50 mL).

-

Causality: The quench neutralizes any unreacted borohydride. Basification ensures the product, a secondary amine, is in its free base form, maximizing its solubility in the organic extraction solvent.

-

-

Step 4: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound.

-

Causality: The brine wash removes residual water. Triethylamine is added to the eluent to prevent the basic amine product from tailing on the acidic silica gel, ensuring a sharp and efficient separation.

-

Spectroscopic Characterization

Structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, its characteristic features can be reliably predicted based on fundamental principles of spectroscopy and data from analogous structures.[3][4][5][6][7]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each chemical environment.

-

Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.0-8.6 ppm). The protons ortho to the nitrogen (at C2 and C6 positions) will be further downfield (e.g., δ ~8.5 ppm) compared to the protons at C3 and C5 (e.g., δ ~7.3 ppm).

-

Methylene Bridge (-CH₂-): A singlet or a sharp multiplet at approximately δ 3.5-3.8 ppm.[3] Its proximity to both the electron-withdrawing pyridine ring and the nitrogen atom causes a significant downfield shift.

-

Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (δ 1.0-2.6 ppm). The methine proton on the carbon attached to the amine nitrogen (C-NH) will be the most downfield of this group, likely around δ 2.4-2.6 ppm.

-

Amine Proton (N-H): A broad singlet that can appear over a wide chemical shift range (δ 1.5-4.0 ppm), depending on solvent and concentration. This peak will disappear upon D₂O exchange, a definitive test for labile protons.

-

-

¹³C NMR:

-

Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen (C2, C6) being the most deshielded. The carbon attached to the methylene bridge (C4) will also be distinct.

-

Methylene Bridge Carbon: A signal around δ 50-60 ppm.

-

Cyclohexyl Carbons: Signals in the aliphatic region (δ 25-55 ppm). The carbon directly bonded to the amine nitrogen will be the most downfield within this group (δ ~55 ppm).

-

3.2. Infrared (IR) Spectroscopy [3][4][5]

-

N-H Stretch: A characteristic single, sharp to moderately broad absorption band for the secondary amine at approximately 3300-3350 cm⁻¹. This distinguishes it from primary amines, which show two bands in this region.

-

C-H Stretches: Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹, while aliphatic (cyclohexyl and methylene) C-H stretches appear just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

3.3. Mass Spectrometry (MS) [4][5]

-

Molecular Ion (M⁺): The compound has an even molecular weight (190.29). According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even-numbered molecular ion peak.[4][5] The high-resolution mass spectrum should show the M⁺ peak at m/z ≈ 190.1470.

-

Key Fragmentation Pattern: The most prominent fragmentation pathway for amines is alpha-cleavage. This involves the breaking of a C-C bond adjacent to the nitrogen, resulting in a resonance-stabilized cation. For this molecule, two primary alpha-cleavages are possible:

-

Loss of a cyclohexyl radical, leading to a fragment at m/z = 92 (C₅H₄N-CH₂⁺).

-

Loss of a pyridylmethyl radical, leading to a fragment at m/z = 98 (C₆H₁₂N⁺).

-

Applications in Medicinal Chemistry and Drug Development

The pyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] Its ability to act as a hydrogen bond acceptor and its involvement in aromatic interactions make it a key pharmacophoric element. This compound serves as an excellent scaffold for exploring structure-activity relationships (SAR) in drug discovery programs.

Caption: Role of the scaffold in generating pharmacophoric diversity.

4.1. Scaffold for Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the hinge region of the ATP-binding pocket. The pyridine nitrogen of this scaffold is perfectly positioned to act as a hinge-binder. The secondary amine provides a convenient attachment point for introducing other pharmacophoric groups, while the cyclohexyl ring can occupy hydrophobic pockets within the kinase domain, potentially improving potency and selectivity. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine, a structurally related class, have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy.[9]

4.2. Building Block for CNS-Active Agents

The lipophilic nature of the cyclohexyl group can enhance blood-brain barrier (BBB) penetration, a critical property for drugs targeting the central nervous system (CNS). By modifying the pyridine ring or the amine position, libraries of compounds can be generated and screened for activity against CNS targets like G-protein coupled receptors (GPCRs) or ion channels.

4.3. Antimicrobial and Anti-inflammatory Potential

Pyridine and pyrimidine derivatives are well-known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[10] The this compound core can be used as a starting point to design novel agents in these therapeutic areas.

Safety, Handling, and Storage

As a secondary amine derivative, this compound requires careful handling. While specific toxicity data is not available for this compound, a conservative approach based on structurally related chemicals like cyclohexylamine is warranted.[11][12][13]

-

Health Hazards: Assumed to be corrosive and an irritant. Contact can cause severe skin and eye irritation or burns.[12][13] Inhalation may irritate the respiratory tract. Ingestion is likely harmful.[14][15]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery and development. Its structure combines key features—a hydrogen-bonding heterocycle, a lipophilic carbocycle, and a reactive secondary amine—that make it an attractive scaffold for generating diverse chemical libraries. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in a research setting.

References

-

PubChem. Cyclohexyl(pyridin-4-ylmethyl)azanium. National Center for Biotechnology Information. Available from: [Link]

-

Jubilant Ingrevia. Safety Data Sheet. Available from: [Link]

-

Kim, H., Huh, H. N., & Lee, S. W. (2016). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1453–1456. Available from: [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Molbase. Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Available from: [Link]

-

PubChem. N-(pyridin-4-ylmethyl)aniline. National Center for Biotechnology Information. Available from: [Link]

-

USDA. Cyclohexylamine. Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexylamine. Available from: [Link]

-

PubChem. 4-Methylcyclohexylamine. National Center for Biotechnology Information. Available from: [Link]

-

Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(1), 1-15. Available from: [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available from: [Link]

-

NIST. Cyclohexanamine, N-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, 29(1), 123. Available from: [Link]

-

Mambanda, A., et al. (2012). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Acta Crystallographica Section E, 68(Pt 11), o2194. Available from: [Link]

-

University Course Content. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

Li, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863922. Available from: [Link]

- Google Patents. Synthesis of pharmaceutically useful pyridine derivatives.

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Available from: [Link]

Sources

- 1. Cyclohexyl(pyridin-4-ylmethyl)azanium | C12H19N2+ | CID 4743377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hit2Lead | this compound | CAS# 128802-98-2 | MFCD00980823 | BB-5522246 [hit2lead.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lehigh.edu [lehigh.edu]

- 7. youtube.com [youtube.com]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. ams.usda.gov [ams.usda.gov]

- 13. nj.gov [nj.gov]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. aksci.com [aksci.com]

Spectroscopic Blueprint of N-(pyridin-4-ylmethyl)cyclohexanamine: A Guide for Researchers

Introduction: The Imperative of Structural Verification

In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. N-(pyridin-4-ylmethyl)cyclohexanamine, a molecule incorporating a flexible cyclohexyl moiety and a functional pyridine ring, presents a compelling scaffold for the development of novel chemical entities. Its potential interactions with biological targets are fundamentally dictated by its three-dimensional structure and electronic properties. Therefore, a comprehensive spectroscopic characterization is not merely a procedural step but a critical component of its scientific narrative.

This guide provides an in-depth technical overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, while predictive in nature, is firmly grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.

Molecular Architecture and Spectroscopic Implications

The structure of this compound combines a saturated aliphatic ring system with an aromatic heterocycle, linked by a secondary amine. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the pyridine, methylene, and cyclohexyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H (ortho to N) | ~8.5 | Doublet (d) | 2H | Deshielded by the adjacent electronegative nitrogen atom. |

| Pyridine H (meta to N) | ~7.3 | Doublet (d) | 2H | Located on the aromatic ring, deshielded compared to aliphatic protons. |

| Methylene (-CH₂-) | ~3.8 | Singlet (s) | 2H | Adjacent to the electron-withdrawing pyridine ring. |

| Cyclohexyl-CH-N | ~2.5 | Multiplet (m) | 1H | Deshielded due to attachment to the nitrogen atom. |

| N-H | 1.5 - 3.0 | Broad Singlet (br s) | 1H | Chemical shift and line shape are dependent on solvent and concentration. |

| Cyclohexyl (-CH₂-) | 1.0 - 2.0 | Multiplets (m) | 10H | Complex overlapping signals for the remaining cyclohexyl protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine C (ortho to N) | ~150 | sp² hybridized and deshielded by the adjacent nitrogen. |

| Pyridine C (ipso-C) | ~148 | The carbon atom of the pyridine ring attached to the methylene group. |

| Pyridine C (meta to N) | ~124 | sp² hybridized aromatic carbon. |

| Cyclohexyl-CH-N | ~58 | sp³ hybridized carbon deshielded by the attached nitrogen. |

| Methylene (-CH₂-) | ~52 | sp³ hybridized carbon deshielded by both the nitrogen and the pyridine ring. |

| Cyclohexyl (-CH₂-) | 25 - 35 | sp³ hybridized aliphatic carbons of the cyclohexyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Secondary Amine |

| 3000 - 3100 | C-H stretch (aromatic) | Pyridine Ring |

| 2850 - 2960 | C-H stretch (aliphatic) | Cyclohexyl & Methylene |

| ~1600, ~1500 | C=N, C=C stretches | Pyridine Ring |

| 1400 - 1500 | C-H bend (aliphatic) | Cyclohexyl & Methylene |

| 1000 - 1250 | C-N stretch | Amine |

Mass Spectrometry (MS)